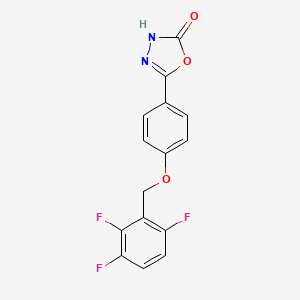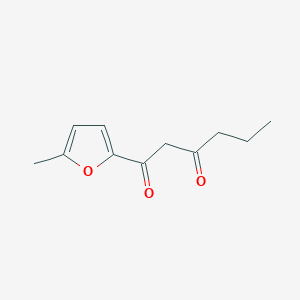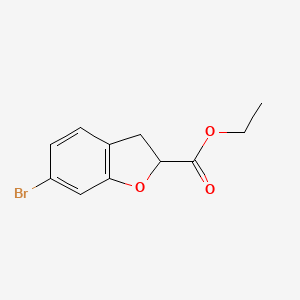
(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClFNO. It is a fluorinated derivative of tetrahydropyridine, which is a heterocyclic organic compound. The presence of a fluorine atom in the structure imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride typically involves the fluorination of a tetrahydropyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
化学反应分析
Types of Reactions
(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanone.
Reduction: Formation of tetrahydropyridin-4-yl)methanol.
Substitution: Formation of (5-Azido-1,2,3,6-tetrahydropyridin-4-yl)methanol.
科学研究应用
(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Trifluoromethylpyridine
Uniqueness
(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is unique due to the specific position of the fluorine atom and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated pyridines.
属性
分子式 |
C6H11ClFNO |
|---|---|
分子量 |
167.61 g/mol |
IUPAC 名称 |
(5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H10FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h8-9H,1-4H2;1H |
InChI 键 |
VCIFUNSCLYHUKX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(=C1CO)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


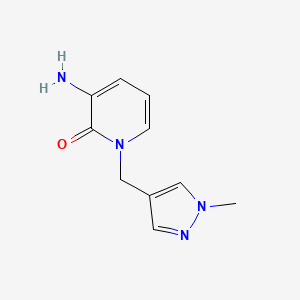
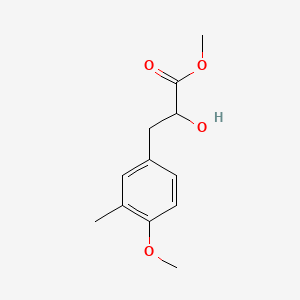
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
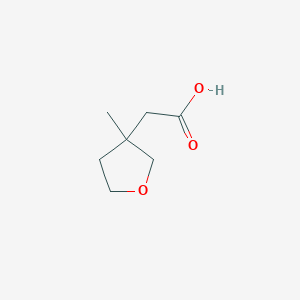
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
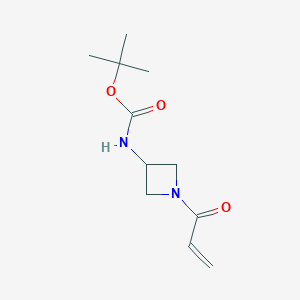

![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
